TRITA

描述

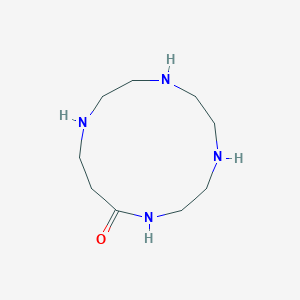

Structure

3D Structure

属性

IUPAC Name |

1,4,7,10-tetrazacyclotridecan-11-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N4O/c14-9-1-2-10-3-4-11-5-6-12-7-8-13-9/h10-12H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUIVKNVSSLOAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The TRITA KTH Publication Series: An Overview

An In-Depth Technical Guide to the TRITA KTH Publication Series

For researchers, scientists, and professionals in drug development, understanding the landscape of academic publications is paramount. The TRITA KTH publication series from the KTH Royal Institute of Technology in Stockholm, Sweden, represents a significant repository of doctoral and licentiate theses, as well as other reports, offering deep insights into a variety of technical and scientific fields. This guide provides a detailed overview of the TRITA series, with a focus on its structure, data presentation, and the experimental methodologies documented within.

The TRITA series, which stands for "Transactions of the Royal Institute of Technology + A," is the official publication series of the KTH Royal Institute of Technology.[1][2][3] It serves as the primary channel for disseminating the research output of the university's various schools.

Key Characteristics of the TRITA Series:

-

Scope: The series encompasses a broad range of publications, including doctoral theses, licentiate theses, student theses, and technical reports.[1]

-

Structure: Each school within KTH maintains its own set of TRITA series, designated by a specific acronym. For example, TRITA-ABE-DLT refers to doctoral and licentiate theses from the School of Architecture and the Built Environment.[1][3]

-

Archiving: All TRITA publications are required to be registered and made available in full text through the DiVA (Digitala Vetenskapliga Arkivet) portal, ensuring open access to the research.[2][3]

-

Identification: Publications in the TRITA series are assigned a unique TRITA number and often an International Standard Book Number (ISBN).[1][2]

Data Presentation in TRITA Publications

A hallmark of the research presented in the TRITA series is the rigorous and structured presentation of quantitative data. This facilitates clear comparison and analysis of experimental results.

Tabular Data Summaries

Quantitative data is frequently summarized in well-structured tables. Below are examples of how such data is typically presented, based on common experimental techniques found in relevant fields.

Table 1: Summary of qPCR Gene Expression Analysis

| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Fold Change (Treatment vs. Control) | p-value |

| GeneX | AGGTCGATTCGTAGCATG | TCGATCGATACGTAGCTA | 2.5 ± 0.3 | < 0.05 |

| GeneY | GCTAGCTAGCTAGCTAGC | ATAGCTAGCTAGCTAGCT | 1.2 ± 0.1 | > 0.05 |

| GeneZ | CATGCATGCATGCATGCA | TGCATGCATGCATGCATG | -3.1 ± 0.4 | < 0.01 |

Table 2: Results of Enzyme-Linked Immunosorbent Assay (ELISA)

| Analyte | Concentration in Sample A (ng/mL) | Concentration in Sample B (ng/mL) | Limit of Detection (ng/mL) |

| Cytokine 1 | 150.2 ± 12.5 | 75.8 ± 8.9 | 10 |

| Cytokine 2 | 45.6 ± 5.1 | 102.3 ± 11.2 | 5 |

| Growth Factor 3 | 210.9 ± 20.3 | 180.1 ± 15.7 | 15 |

Experimental Protocols

The TRITA series is a valuable resource for detailed experimental methodologies. The following sections provide examples of protocols that might be found within these publications.

Protocol for Western Blot Analysis

Objective: To detect the expression level of a target protein in cell lysates.

Materials:

-

Cell lysate samples

-

SDS-PAGE gels

-

Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibody (specific to the target protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate sample using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour in a cold room.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

Protocol for Cell Viability Assay (MTT)

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in a 96-well plate

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compounds of interest for the desired duration.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Visualization of Pathways and Workflows

To better illustrate complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway Diagram

Caption: A generic cell signaling pathway.

Experimental Workflow Diagram

Caption: A typical Western Blot workflow.

Logical Relationship Diagram

Caption: The logical flow of scientific inquiry.

This guide provides a comprehensive overview of the TRITA KTH publication series, highlighting its importance as a resource for detailed scientific and technical information. By understanding its structure and the common formats for data and methodological presentation, researchers and drug development professionals can effectively leverage this valuable body of work.

References

A Historical Snapshot of Drug Discovery Methodologies at KTH: An In-Depth Technical Guide Based on TRITA Doctoral Thesis TRITA-CHE Report 2008:13

October 30, 2025

This technical guide provides a detailed examination of a key contribution to drug discovery methodologies from the KTH Royal Institute of Technology, as documented in the TRITA academic paper series. Specifically, this whitepaper focuses on the doctoral thesis of Kurt Benkestock, "Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery" (TRITA-CHE Report 2008:13). This work is a significant representation of the research conducted at KTH's School of Chemical Science and Engineering and offers valuable insights for researchers, scientists, and drug development professionals. The methodologies and findings from this 2008 thesis provide a historical and technical foundation for understanding the evolution of high-throughput screening techniques.

Executive Summary

The TRITA publication series, an abbreviation for "Transactions of the Royal Institute of Technology," serves as the official record for doctoral and licentiate theses, student projects, and research reports at KTH.[1][2][3] All TRITA publications are electronically available and are registered in the DiVA (Digitala Vetenskapliga Arkivet) database, ensuring open access to a wide range of scientific and technical research.[1][2][3] This guide delves into a specific TRITA thesis that pioneered the use of automated nano-electrospray ionization mass spectrometry (nano-ESI/MS) for high-throughput screening of protein-ligand interactions, a critical step in the drug discovery pipeline.[1]

This whitepaper will present the quantitative data that demonstrates the advantages of this mass spectrometry-based approach over traditional methods like Nuclear Magnetic Resonance (NMR). Furthermore, it will provide detailed experimental protocols for the key techniques developed in this research. Finally, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear, logical representation of the scientific processes.

Quantitative Data Presentation

A central aspect of the research presented in TRITA-CHE Report 2008:13 is the quantitative comparison of the automated nano-ESI/MS platform with established NMR techniques for ligand screening. The data highlights significant improvements in speed and sample consumption.

| Parameter | Automated nano-ESI/MS | Nuclear Magnetic Resonance (NMR) | Fold Improvement |

| Cycle Time per Sample (Single Compound) | 1.1 minutes | ~55 minutes | ~50x faster |

| Cycle Time per Sample (Compound Mixtures) | 1.1 minutes | ~5.5 minutes | ~5x faster |

| Protein Consumption per Sample | 88 - 100 picomoles | Not explicitly quantified, but significantly higher | N/A |

Table 1: Comparison of high-throughput screening methodologies for protein-ligand interactions. Data extracted from the paper "Automated Nano-Electrospray Mass Spectrometry for Protein-Ligand Screening by Noncovalent Interaction Applied to Human H-FABP and A-FABP," a core component of the thesis.

Experimental Protocols

The following are detailed methodologies for the key experiments described in the thesis. These protocols are intended to provide sufficient detail for replication by professionals in the field.

Automated Nano-Electrospray Mass Spectrometry (nano-ESI/MS) for Protein-Ligand Screening

This protocol outlines the high-throughput screening of small potential ligands against Human Fatty Acid Binding Proteins (H-FABP and A-FABP).

Materials:

-

Purified H-FABP and A-FABP

-

Library of small potential ligands

-

Ammonium acetate buffer

-

Automated chip-based nano-ESI platform

-

Mass spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the target protein (H-FABP or A-FABP) in ammonium acetate buffer.

-

Prepare stock solutions of the small molecule ligands.

-

In a 96-well plate, mix the protein solution with each ligand solution to a final concentration suitable for analysis. Include control wells with only the protein and buffer.

-

-

Automated Sample Delivery and Ionization:

-

Place the 96-well plate into the automated chip-based nano-ESI platform.

-

The system aspirates each sample and delivers it to the nano-electrospray chip.

-

Apply a voltage to the chip to generate a fine spray of charged droplets containing the protein-ligand mixtures.

-

-

Mass Spectrometry Analysis:

-

The charged ions are introduced into the mass spectrometer.

-

The mass-to-charge ratio of the ions is measured, allowing for the detection of the free protein and any protein-ligand complexes.

-

The presence of a peak corresponding to the mass of the protein-ligand complex indicates a binding event.

-

-

Data Analysis:

-

Process the mass spectra to identify hits from the ligand library.

-

The intensity of the complex peak relative to the free protein peak can provide a semi-quantitative measure of binding affinity.

-

Preparation of A-FABP without the Natural Ligand

A novel protocol was developed to remove the naturally bound ligand from A-FABP, which is crucial for accurate screening of new ligands.

Materials:

-

A-FABP protein sample

-

Lipid-free bovine serum albumin (BSA)

-

Dialysis tubing

-

Buffer solution

Procedure:

-

Incubation with Lipid-Free BSA:

-

Mix the A-FABP sample with a solution of lipid-free BSA. The BSA will act as a sink for the fatty acids bound to A-FABP.

-

Incubate the mixture to allow for the transfer of the natural ligand from A-FABP to BSA.

-

-

Dialysis:

-

Place the protein mixture in dialysis tubing.

-

Perform dialysis against a large volume of buffer to remove the BSA and the now BSA-bound fatty acids.

-

Change the buffer multiple times to ensure complete removal.

-

-

Verification:

-

Analyze the resulting A-FABP sample by mass spectrometry to confirm the absence of the natural ligand.

-

On-line Microdialysis for Competitive Binding Studies

This technique enhances the resolution and sensitivity of ESI-MS for studying competitive binding interactions.

Materials:

-

Protein-ligand complex of interest

-

A second, competitive ligand

-

Microdialysis device

-

ESI-mass spectrometer

Procedure:

-

Formation of the Primary Complex:

-

Incubate the target protein with the first ligand to form a stable noncovalent complex.

-

-

On-line Microdialysis:

-

Inject the pre-formed protein-ligand complex into the on-line microdialysis system.

-

In the dialysis buffer, which flows on the outside of the dialysis fiber, introduce the second, competitive ligand.

-

-

Competitive Displacement:

-

As the primary complex flows through the dialysis fiber, the second ligand diffuses across the membrane and competes for the binding site on the protein.

-

If the second ligand has a higher affinity or is in high concentration, it will displace the first ligand.

-

-

Mass Spectrometry Detection:

-

The eluent from the microdialysis system is directly introduced into the ESI-mass spectrometer.

-

The mass spectrometer detects the intact complexes, allowing for the real-time observation of the displacement of the first ligand by the second.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in the TRITA-CHE Report 2008:13.

Automated nano-ESI/MS screening workflow.

Logical relationship in the competitive binding assay.

Workflow for on-line microdialysis competitive binding studies.

References

- 1. Electrospray Ionization Mass Spectrometry for Determination of Noncovalent Interactions in Drug Discovery [kth.diva-portal.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Impedance as a Tool for Investigating Aging in Lithium-Ion Porous Electrodes : I. Physically Based Electrochemical Model [kth.diva-portal.org]

A Technical Guide to the KTH Royal Institute of Technology's Digital Repository for Researchers

An In-depth Whitepaper on the Core Functionalities of the DiVA Portal and its Relationship with the TRITA Publication Series

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the digital repository services at KTH Royal Institute of Technology. It clarifies the roles of the DiVA portal and the TRITA publication series, details the technical architecture, outlines key researcher workflows, and presents publication data.

Introduction: Understanding TRITA and DiVA at KTH

A common point of confusion for researchers is the distinction between "TRITA" and the university's digital library. To clarify:

-

TRITA (Transactions of the Royal Institute of Technology + A) is a publication series at KTH for doctoral and licentiate theses, student theses, and reports.[1] Each school at KTH maintains its own TRITA series.[1]

-

DiVA (Digitala Vetenskapliga Arkivet - The Digital Scientific Archive) is the digital library and institutional repository for KTH.[2] It is the central platform for registering, publishing, and archiving research publications and student theses from the university.[2]

This guide will focus on the technical and operational aspects of the DiVA portal, as it is the central digital library for researchers at KTH.

Core Technical Architecture

The DiVA portal is a robust system for managing and disseminating scholarly publications. While detailed internal architecture documents are not publicly available, its technical foundation is built on established repository and web technologies.

2.1 System Overview

2.2 Key Technical Components

Based on available documentation, the DiVA system incorporates the following key technologies:

-

Repository Software: Older documentation indicates that the DiVA system is built upon the Fedora Repository software, a flexible, open-source platform for digital object management.

-

Metadata Standards: DiVA supports standardized metadata formats to ensure interoperability and discoverability. This includes:

-

BibTeX: A common format for bibliographic references, which can be imported and exported from DiVA.[8]

-

Persistent Identifiers: All publications in DiVA are assigned a persistent identifier in the form of a URN:NBN (Uniform Resource Name: National Bibliography Number) , ensuring stable and long-lasting links to the research.[6]

-

API Access: DiVA provides a REST API for programmatic interaction.[7] This allows for the automation of data import and export and the development of custom applications that interface with DiVA.[7] The API uses standard HTTP methods for creating, reading, updating, and deleting data.[7]

The logical relationship between these components can be visualized as follows:

References

- 1. Open Archives Initiative Protocol for Metadata Harvesting [openarchives.org]

- 2. kth.se [kth.se]

- 3. healthdisgroup.com [healthdisgroup.com]

- 4. Metadata Application Profiles | DLF Metadata Assessment Working Group [dlfmetadataassessment.github.io]

- 5. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]

- 6. Register publications in DiVA | KTH [kth.se]

- 7. kth.diva-portal.org [kth.diva-portal.org]

- 8. OAI-PMH Implementation Guidelines [openarchives.org]

- 9. researchgate.net [researchgate.net]

Decoding the TRITA System: A Technical Guide to KTH's Report Numbering

For researchers, scientists, and professionals in drug development navigating the extensive publications from the KTH Royal Institute of Technology, understanding the TRITA report numbering system is fundamental. This in-depth guide provides a comprehensive breakdown of the TRITA nomenclature, ensuring clear identification and categorization of KTH's scholarly output.

The TRITA system, an acronym for "Transactions of the Royal Institute of Technology + A," serves as a standardized identifier for all doctoral and licentiate theses, student theses, and various other reports published by the institution.[1][2] This systematic approach replaces other report series like ISSN and ISRN, streamlining the classification and retrieval of documents.[2] All publications within the TRITA series are registered and made available in full text through the DiVA (Digitala Vetenskapliga Arkivet) database.

The Anatomy of a TRITA Number

The structure of a TRITA number is hierarchical and follows a consistent pattern, providing key information about the origin and nature of the publication. The general format is:

TRITA-[School Code]-[Document Type Code]-YYYY:XX

Below is a detailed explanation of each component:

-

TRITA: The constant prefix for all reports in this series, signifying "Transactions of the Royal Institute of Technology + A".[2]

-

School Code: A two- to four-letter code representing the KTH school from which the report originates. KTH is organized into five schools, each with a unique identifier.

-

Document Type Code: A specific code that designates the type of publication. This allows for the differentiation between doctoral theses, master's theses, and other forms of reports.

-

YYYY:XX: The final component denotes the publication year and a sequential number.

-

YYYY: A four-digit representation of the year of publication.

-

XX: A two-digit sequential number assigned to the publication within its series for that year.

-

KTH Schools and Their TRITA Codes

The following table summarizes the five schools at KTH and their corresponding codes used in the TRITA numbering system.

| School Name | School Code |

| School of Architecture and the Built Environment | ABE |

| School of Electrical Engineering and Computer Science | EECS |

| School of Industrial Engineering and Management | ITM |

| School of Engineering Sciences in Chemistry, Biotechnology and Health | CBH |

| School of Engineering Sciences | SCI |

Document Type Codes Across KTH Schools

Each school utilizes a set of specific codes to categorize its publications. The table below provides a comprehensive list of these document type codes and their meanings for each school.

| School | Document Type Code | Meaning |

| School of Architecture and the Built Environment (ABE) | DLT | Doctoral and Licentiate Theses |

| MBT | Master and Bachelor Theses, and student essays | |

| RPT | Other kinds of reports | |

| School of Electrical Engineering and Computer Science (EECS) | AVL | Doctoral and Licentiate Theses |

| EX | Degree Projects (e.g., Master's Theses) | |

| RP | Reports | |

| School of Industrial Engineering and Management (ITM) | FOU | Doctoral and Licentiate Theses |

| EX | Master's Theses | |

| MGT | Other Reports | |

| School of Engineering Sciences in Chemistry, Biotechnology and Health (CBH) | FOU | Doctoral and Licentiate Theses |

| GRU | Theses at basic and advanced level (e.g., Bachelor's and Master's) | |

| RAP | Reports | |

| School of Engineering Sciences (SCI) | FOU | Doctoral and Licentiate Theses |

| EXS | Degree Projects (e.g., Master's Theses) | |

| RPT | Reports |

Visualizing the TRITA Numbering Structure

To further clarify the logical relationship between the components of a TRITA number, the following diagram illustrates its hierarchical structure.

Experimental Protocols

This guide was compiled through a systematic review of publicly available information on the KTH Royal Institute of Technology's official website and its various school-specific intranet pages. The primary methodological steps included:

-

Initial Broad Searches: General queries such as "TRITA report numbering system" and "KTH Royal Institute of Technology TRITA reports" were executed to establish a foundational understanding.

-

Targeted Component Searches: More specific searches were conducted to identify the individual components of the TRITA number, including "TRITA report series codes," "KTH schools and their TRITA codes," and "TRITA document type codes KTH."

-

School-Specific Investigations: To ensure comprehensive data collection, searches were narrowed down to each of the five KTH schools, for example, "KTH School of Industrial Engineering and Management TRITA series codes."

-

Structural Format Verification: Queries like "format of TRITA report number year and sequential number" were used to confirm the precise structure of the year and sequential number component.

-

Data Synthesis and Verification: The gathered information was collated, cross-referenced, and organized into the structured tables and diagram presented in this guide.

By adhering to this structured approach, this guide provides an accurate and in-depth technical overview of the TRITA report numbering system, serving as an essential resource for the research and development community.

References

Navigating the TRITA Database: A Technical Guide to Locating KTH Doctoral Theses

For researchers, scientists, and professionals in drug development, accessing the latest doctoral research is a critical component of staying at the forefront of innovation. This in-depth guide provides a comprehensive walkthrough of the process for finding and accessing doctoral theses from the KTH Royal Institute of Technology, which are cataloged under the TRITA series within the DiVA (Digitala Vetenskapliga Arkivet) portal.

The TRITA series is the official publication series for KTH Royal Institute of Technology, encompassing doctoral and licentiate theses, student theses, and reports.[1] All publications within the TRITA series are required to be electronically registered and published in full text in the DiVA database, making it the central repository for accessing this body of research.[2][3]

Accessing Doctoral Theses: A Step-by-Step Protocol

Locating a specific doctoral thesis within the TRITA series is a straightforward process by utilizing the advanced search functionalities of the DiVA portal.

Experimental Protocol: Searching for Doctoral Theses in DiVA

-

Navigate to the KTH DiVA Portal: Access the dedicated portal for KTH publications.

-

Select "Advanced search - Research publications": This will direct you to a search interface with more granular filtering options.

-

Specify Publication Type: In the search form, locate the "Publication type" field and select "Doctoral thesis." This will narrow the search results to only include doctoral dissertations.

-

Filter by TRITA Series: To specifically search within the TRITA series, locate the "Series" field. You can either browse the list of series or type "TRITA" into the search box to find the relevant series for the different schools at KTH (e.g., TRITA-ABE-DLT, TRITA-CBH-FOU, TRITA-EECS-AVL).[4]

-

Enter Search Terms: Utilize the free-text search fields to input keywords related to your research interests, such as specific drug names, signaling pathways, or experimental techniques. You can also search by author, title, or abstract.

-

Execute and Refine Search: Click the "Search" button to retrieve a list of theses that match your criteria. You can further refine your search by publication year or other available filters on the results page.

-

Access Full Text: The search results will provide links to the full record of each thesis. Within the full record, you will find a link to download the full-text PDF of the dissertation, which will contain the detailed experimental protocols.

Data Presentation: Understanding the Metadata

Each doctoral thesis in the DiVA portal is accompanied by a rich set of metadata. The following table summarizes the key data fields available for each record, which can be used for citation and to quickly assess the relevance of the thesis to your research.

| Metadata Field | Description | Example |

| Title | The full title of the doctoral thesis. | "Development of Novel Small Molecule Inhibitors for the Treatment of..." |

| Author | The name of the author(s) of the thesis. | Smith, John |

| Supervisor | The name(s) of the doctoral supervisor(s). | Jones, Jane |

| Examiner | The name of the faculty examiner. | Doe, Richard |

| Place, publisher, year | The location, publisher, and year of publication. | Stockholm: KTH Royal Institute of Technology, 2023 |

| Series | The specific TRITA series and number. | TRITA-CBH-FOU, 2023:15 |

| Identifiers | Unique identifiers for the thesis, including URN and ISBN. | URN: urn:nbn:se:kth:diva-123456, ISBN: 978-91-8040-123-4 |

| National Subject Category | The subject classification of the thesis. | Medical and Health Sciences -- Pharmacology and Toxicology |

| Keywords | Author-provided keywords describing the research. | cancer, drug development, kinase inhibitors |

| Abstract | A summary of the research presented in the thesis. | This thesis describes the synthesis and evaluation of... |

| Full text | A link to the downloadable PDF of the complete thesis. | [Link to PDF] |

Visualizing the Workflow and Logical Relationships

To further clarify the process of locating and accessing doctoral theses, the following diagrams illustrate the key workflows and relationships.

Caption: Workflow for locating doctoral theses in the TRITA database via the DiVA portal.

Caption: The relationship between KTH, the TRITA series, and the DiVA portal.

References

Unveiling the Core Research Thrusts of KTH's TRITA Series: A Technical Guide

For Immediate Release

STOCKHOLM, Sweden – A comprehensive analysis of the KTH Royal Institute of Technology's TRITA series of doctoral theses reveals a landscape of pioneering research across five key schools, driving advancements in fields crucial to researchers, scientists, and drug development professionals. This in-depth guide provides a structured overview of the core research areas, presenting a distillation of the extensive scholarly work encapsulated within the TRITA publications.

The TRITA series, the official channel for disseminating doctoral and licentiate theses from KTH, is organized by the university's five schools: the School of Architecture and the Built Environment (ABE), the School of Engineering Sciences in Chemistry, Biotechnology and Health (CBH), the School of Electrical Engineering and Computer Science (EECS), the School of Industrial Engineering and Management (ITM), and the School of Engineering Sciences (SCI). Each school maintains its own TRITA series, reflecting its specialized research domains.

School of Architecture and the Built Environment (ABE): Sustainable and Resilient Urban Futures

Research within the ABE school, cataloged under the TRITA-ABE-DLT series, is heavily focused on creating sustainable and resilient urban environments. A significant portion of the doctoral theses investigates the intricate relationships between urban planning, infrastructure, and environmental impact.

| Core Research Area | Key Research Topics |

| Sustainable Urban Development | Urban planning for climate change mitigation and adaptation, Life cycle assessment of buildings and infrastructure, Circular economy principles in the built environment, Sustainable transportation systems. |

| Environmental and Water Resources | Water quality and treatment, Contaminant transport and remediation, Hydrogeology and groundwater management, Environmental impact of urbanization. |

| Geoinformatics and Remote Sensing | Application of GIS and remote sensing for urban and environmental monitoring, Spatial data analysis for social and environmental studies, Development of geospatial technologies. |

A central theme is the development of methodologies and technologies to address pressing environmental challenges. For instance, a substantial body of work is dedicated to life cycle assessments of infrastructure projects and the development of strategies for mitigating their environmental footprint.

School of Engineering Sciences in Chemistry, Biotechnology and Health (CBH): Innovations in Health and Sustainable Materials

The TRITA-CBH-FOU series from the CBH school showcases a strong emphasis on research with direct applications in human health and the development of sustainable technologies. A significant focus is placed on materials science for energy applications and advancements in biomedical science.

| Core Research Area | Key Research Topics |

| Energy Materials | Development of next-generation batteries (Li-ion, Na-ion), Fuel cell technologies, Biomaterials for energy storage, Catalysis for energy conversion. |

| Biomedical Science and Engineering | Drug delivery systems, Tissue engineering and regenerative medicine, Medical imaging and diagnostics, Biomarker discovery and validation. |

| Chemical Engineering and Sustainability | Green chemistry and sustainable processes, Biorefinery and valorization of biomass, Polymer science and engineering. |

Research in this school is characterized by a multidisciplinary approach, often bridging the gap between fundamental chemistry and applied engineering to solve real-world problems.

School of Electrical Engineering and Computer Science (EECS): Shaping the Digital Frontier

The doctoral theses under the TRITA-EECS-AVL series demonstrate a broad and deep engagement with the cutting edge of electrical engineering and computer science. Research spans from theoretical foundations to the development of intelligent systems and next-generation communication technologies.

| Core Research Area | Key Research Topics |

| Communication Systems | 5G and beyond wireless communication, Network security and privacy, Optical communication systems, Internet of Things (IoT) connectivity. |

| Computer Science and Software Engineering | Machine learning and artificial intelligence, Data science and big data analytics, Formal methods and software verification, Distributed and parallel computing. |

| Robotics, Perception, and Control | Autonomous systems and robotics, Computer vision and pattern recognition, Control theory and applications, Human-robot interaction. |

A key driver of research in EECS is the development of algorithms and systems that can learn, adapt, and interact with the physical world, underpinning advancements in automation and artificial intelligence.

School of Industrial Engineering and Management (ITM): Driving Sustainable Industrial Transformation

The TRITA-ITM-AVL series reflects a focus on the intersection of technology, management, and sustainability. Research within ITM is geared towards optimizing industrial systems and processes for a more sustainable and efficient future.

| Core Research Area | Key Research Topics |

| Sustainable Production and Industrial Ecology | Circular economy in manufacturing, Life cycle engineering and management, Sustainable supply chain management, Industrial symbiosis and resource efficiency. |

| Energy Systems and Policy | Renewable energy integration, Energy efficiency in industrial processes, Energy policy and market analysis, Smart grids and energy systems modeling. |

| Innovation and Strategic Management | Management of innovation and technology, Entrepreneurship and business development, Strategic decision-making in complex systems, Project and operations management. |

School of Engineering Sciences (SCI): Advancing the Frontiers of Fundamental and Applied Science

Research within the TRITA-SCI-FOU series is characterized by a strong foundation in the fundamental engineering sciences, with applications spanning a wide range of fields.

| Core Research Area | Key Research Topics |

| Applied Physics | Materials physics and condensed matter, Nuclear and reactor physics, Optical physics and photonics, Biophysics and medical physics. |

| Mechanical and Aerospace Engineering | Solid mechanics and material mechanics, Fluid mechanics and aerodynamics, Vehicle and aerospace engineering, Mechatronics and robotics. |

| Mathematical Sciences | Applied mathematics and computational science, Mathematical statistics and probability theory, Optimization and systems theory. |

The research conducted within the KTH TRITA series represents a significant contribution to the global scientific community. This guide offers a high-level overview of the key research areas, providing a valuable resource for researchers, scientists, and professionals in drug development seeking to understand the forefront of technological and scientific innovation at one of Europe's leading technical universities. For more detailed information, readers are encouraged to consult the KTH DiVA portal, the central repository for all TRITA publications.

Application Notes and Protocols for Citing TRITA Doctoral Theses

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide on the proper citation of doctoral theses from the TRITA series of KTH Royal Institute of Technology. Adherence to correct citation standards is crucial for maintaining academic integrity and ensuring the traceability of research.

Understanding TRITA Thesis Identifiers

Doctoral theses from KTH Royal Institute of Technology are part of the "Transactions of the Royal Institute of Technology" (TRITA) series. A key aspect of citing these documents is understanding their unique identifiers. According to KTH, all publications in the TRITA series are registered and published in full text in the DiVA (Digitala Vetenskapliga Arkivet) portal.[1] For printed versions, an International Standard Book Number (ISBN) is mandatory.[1]

The TRITA series number itself has a specific format, for instance, "TRITA-ABE-DLT" followed by serial numbers for doctoral and licentiate theses from the School of Architecture and the Built Environment.[1] When citing a TRITA thesis, it is essential to include these specific identifiers to ensure accuracy.

Core Components of a TRITA Thesis Citation

Regardless of the citation style, the following core components should be identified from the thesis document (usually on the title or copyright page) for a complete reference:

-

Year of Publication: The year the thesis was published.

-

Title of Thesis: The full title of the doctoral dissertation.

-

Series Information: The TRITA series name and number (e.g., TRITA-ABE-DLT 2023:01).

-

Institution: The name of the degree-awarding institution (KTH Royal Institute of Technology).

-

Degree: The type of degree (e.g., Doctoral dissertation).

-

ISBN/ISSN: The International Standard Book Number or International Standard Serial Number, if available.

-

Database/URL: The name of the database where the thesis is located (e.g., DiVA portal) and the direct URL.

Citation Formatting Across Different Styles

Below are the recommended formats for citing a TRITA doctoral thesis in common academic styles. These are based on standard thesis citation guidelines adapted for the specifics of the TRITA series.

APA (American Psychological Association) 7th Edition Style

The APA style is widely used in the social and behavioral sciences.

Template:

Author, A. A. (Year). Title of doctoral dissertation (TRITA-XXX-XXX No. YYYY:ZZ) [Doctoral dissertation, KTH Royal Institute of Technology]. Database Name. URL

Example:

Doe, J. (2023). A study on advanced signaling pathways in drug development (TRITA-CBH-FOU No. 2023:05) [Doctoral dissertation, KTH Royal Institute of Technology]. DiVA Portal. --INVALID-LINK--

MLA (Modern Language Association) 9th Edition Style

The MLA style is commonly used in the humanities.

Template:

Author's Last Name, First Name. Title of Thesis. Year. KTH Royal Institute of Technology, PhD dissertation. Database Name, URL. TRITA-XXX-XXX, no. YYYY:ZZ.

Example:

Doe, Jane. A Study on Advanced Signaling Pathways in Drug Development. 2023. KTH Royal Institute of Technology, PhD dissertation. DiVA Portal, --INVALID-LINK--. TRITA-CBH-FOU, no. 2023:05.

Chicago Manual of Style (Notes and Bibliography) 17th Edition

The Chicago style is versatile and used across many academic disciplines.

Notes Template:

-

Author First Name Last Name, "Title of Thesis" (PhD diss., KTH Royal Institute of Technology, Year), TRITA-XXX-XXX YYYY:ZZ, URL.

Bibliography Template:

Author Last Name, First Name. "Title of Thesis." PhD diss., KTH Royal Institute of Technology, Year. TRITA-XXX-XXX YYYY:ZZ. URL.

Example (Notes):

-

Jane Doe, "A Study on Advanced Signaling Pathways in Drug Development" (PhD diss., KTH Royal Institute of Technology, 2023), TRITA-CBH-FOU 2023:05, --INVALID-LINK--.

Example (Bibliography):

Doe, Jane. "A Study on Advanced Signaling Pathways in Drug Development." PhD diss., KTH Royal Institute of Technology, 2023. TRITA-CBH-FOU 2023:05. --INVALID-LINK--.

Data Presentation: Comparative Table of Citation Elements

For quick reference, the following table summarizes the key elements and their typical order in the most common citation styles for a TRITA doctoral thesis.

| Element | APA 7th Edition | MLA 9th Edition | Chicago 17th Edition (Bibliography) |

| Author | Last Name, F. I. | Last Name, First Name | Last Name, First Name |

| Year | (Year). | Year. | Year. |

| Title | Italicized Title in Sentence Case. | Italicized Title in Title Case. | "Title in Quotation Marks and Title Case." |

| Series & Number | (TRITA-XXX-XXX No. YYYY:ZZ) | TRITA-XXX-XXX, no. YYYY:ZZ. | TRITA-XXX-XXX YYYY:ZZ. |

| Degree & Institution | [Doctoral dissertation, KTH Royal Institute of Technology] | KTH Royal Institute of Technology, PhD dissertation. | PhD diss., KTH Royal Institute of Technology. |

| Database/URL | Database Name. URL | Database Name, URL. | URL. |

Experimental Protocols

Protocol 1: Literature Search and Retrieval of a TRITA Thesis

This protocol outlines the steps to locate and retrieve a TRITA doctoral thesis for citation.

Methodology:

-

Navigate to the DiVA Portal: Open a web browser and go to the KTH Royal Institute of Technology's DiVA Portal (kth.diva-portal.org).

-

Perform a Search: Use the search bar to look for the thesis using the author's name, keywords from the title, or the TRITA series number if known.

-

Filter Results: On the search results page, use the filters to narrow down the document type to "Doctoral thesis."

-

Identify the Correct Thesis: From the filtered results, select the relevant thesis.

-

Extract Citation Information: On the thesis's landing page, locate all necessary citation components:

-

Full author name

-

Complete title

-

Publication year

-

TRITA series and number

-

ISBN

-

Permanent link/URL

-

-

Download the Full Text: If available, download the full-text PDF for review and to confirm the details.

Mandatory Visualizations

Signaling Pathway for Information Retrieval and Citation

The following diagram illustrates the logical flow for finding, analyzing, and citing a TRITA doctoral thesis.

Caption: Workflow for finding and citing a TRITA doctoral thesis.

Logical Relationship of TRITA Citation Components

This diagram shows the hierarchical relationship of the elements within a typical TRITA thesis citation.

References

Application Notes & Protocols for Drug Development

These application notes are derived from research conducted at the KTH Royal Institute of Technology, as detailed in their TRITA publication series. The following protocols and data are based on the methodologies presented in the licentiate thesis "Synthesis of Polymeric Nanocomposites for Drug Delivery and Bioimaging" by Heba Asem. This document provides a guide for researchers, scientists, and drug development professionals interested in the formulation and characterization of nanoparticle-based drug delivery systems.

Application Note 1: Formulation and Characterization of Busulphan-Loaded PLGA Nanoparticles for Controlled Drug Release

This application note details the synthesis and characterization of poly(lactic-co-glycolic) acid (PLGA) nanoparticles encapsulating the hydrophobic drug busulphan. These nanoparticles are designed for controlled drug release and can be further functionalized for targeted delivery and imaging.

Quantitative Data Summary

| Parameter | Value | Reference |

| Nanoparticle Composition | ||

| Polymer Matrix | Poly(lactic-co-glycolic) acid (PLGA) | [1] |

| Encapsulated Drug | Busulphan | [1] |

| Imaging/Targeting Moieties | SPIONs, Mn:ZnS QDs | [1] |

| Physicochemical Properties | ||

| T2* Relaxivity (SPION-Mn:ZnS-PLGA) | 523 mM⁻¹ s⁻¹ | [1] |

| Drug Loading and Release | ||

| Busulphan Encapsulation Efficiency (PEG-PCL NPs) | ~83% | [1] |

| Busulphan Release Period (PEG-PCL NPs) | Over 10 hours | [1] |

Note: Some data points in the table reference PEG-PCL nanoparticles from the same thesis, illustrating the versatility of the described methods.

Experimental Protocols

Protocol 1: Synthesis of SPION-Mn:ZnS-PLGA Nanoparticles

This protocol describes the single-emulsion solvent evaporation method for synthesizing PLGA nanoparticles co-encapsulating superparamagnetic iron oxide nanoparticles (SPIONs) and manganese-doped zinc sulfide quantum dots (Mn:ZnS QDs).

Materials:

-

Poly(lactic-co-glycolic) acid (PLGA)

-

SPIONs (prepared via high-temperature decomposition)

-

Mn:ZnS Quantum Dots

-

Busulphan

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)

-

Deionized water

-

Magnetic stirrer

-

Sonicator (probe or bath)

-

Centrifuge

Procedure:

-

Organic Phase Preparation:

-

Dissolve a specific amount of PLGA and busulphan in DCM.

-

Disperse a defined quantity of SPIONs and Mn:ZnS QDs in this polymer-drug solution.

-

Sonicate the mixture to ensure a homogenous dispersion of the nanoparticles and drug within the organic phase.

-

-

Emulsification:

-

Prepare an aqueous solution of PVA (this will act as the continuous phase and stabilizer).

-

Add the organic phase to the aqueous PVA solution dropwise while stirring vigorously.

-

Sonicate the resulting mixture to form an oil-in-water (o/w) emulsion. The sonication energy and time are critical parameters to control the final nanoparticle size.

-

-

Solvent Evaporation:

-

Leave the emulsion under continuous magnetic stirring at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate completely. This process leads to the precipitation of the polymer and the formation of solid nanoparticles.

-

-

Nanoparticle Recovery and Purification:

-

Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to pellet the nanoparticles.

-

Discard the supernatant, which contains residual PVA and unencapsulated drug/nanoparticles.

-

Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least three times to ensure the removal of any impurities.

-

-

Lyophilization and Storage:

-

Resuspend the final washed nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).

-

Freeze the suspension and lyophilize it to obtain a dry nanoparticle powder.

-

Store the lyophilized nanoparticles at -20°C for long-term stability.

-

Visualizations

Caption: Workflow for the synthesis of drug-loaded polymeric nanoparticles.

Application Note 2: In Vitro Characterization of Drug-Loaded Nanoparticles

This note provides protocols for the essential in vitro characterization of the synthesized nanoparticles, focusing on drug release kinetics and imaging properties.

Experimental Protocols

Protocol 2: In Vitro Drug Release Study

This protocol describes how to perform an in vitro drug release study to determine the release profile of busulphan from the nanoparticles.

Materials:

-

Lyophilized busulphan-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Incubator or shaking water bath at 37°C

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of lyophilized nanoparticles and disperse them in a known volume of PBS.

-

-

Dialysis Setup:

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and place it in a larger container with a known volume of PBS (the release medium).

-

-

Incubation:

-

Place the entire setup in a shaking water bath or incubator at 37°C to simulate physiological conditions.

-

-

Sample Collection:

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium.

-

Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume and sink conditions.

-

-

Drug Quantification:

-

Quantify the concentration of busulphan in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

Protocol 3: Magnetic Resonance Imaging (MRI) Phantom Study

This protocol outlines the preparation of nanoparticle phantoms for T2*-weighted MRI to assess their contrast enhancement properties.

Materials:

-

Lyophilized SPION-containing nanoparticles

-

Agarose

-

Deionized water

-

MRI-compatible phantom tubes or multi-well plate

-

MRI scanner

Procedure:

-

Phantom Preparation:

-

Prepare a series of nanoparticle suspensions in deionized water at varying concentrations.

-

Prepare a low-melting-point agarose solution (e.g., 1% w/v) in deionized water and cool it to just above its gelling temperature.

-

Mix the nanoparticle suspensions with the agarose solution.

-

Pipette the mixtures into the wells of a multi-well plate or into MRI-compatible tubes before the agarose solidifies. Include a control sample with agarose only.

-

-

MRI Acquisition:

-

Place the phantom in the MRI scanner.

-

Acquire T2*-weighted images using a suitable pulse sequence (e.g., gradient echo sequence).

-

-

Image Analysis:

-

Measure the signal intensity in the regions of interest (ROIs) corresponding to each nanoparticle concentration and the control.

-

Observe the signal reduction (darkening) with increasing nanoparticle concentration, which is indicative of T2* contrast enhancement.

-

Calculate the T2* relaxivity (r2) by plotting the inverse of the T2 relaxation time (1/T2*) against the concentration of the contrast agent (in mM of the metal).

-

Visualizations

References

applying TRITA research to engineering problems

To effectively create the detailed Application Notes and Protocols you've requested, more specific information about the particular "TRITA research" is needed. "TRITA" is a general designation for doctoral theses from the KTH Royal Institute of Technology in Sweden and covers a vast range of topics across numerous engineering and scientific disciplines.

To proceed, please specify the following:

-

The specific TRITA thesis or research area of interest. Please provide a title, author, publication number (e.g., TRITA-XYZ-2023:XX), or the specific scientific or engineering topic covered in the research (e.g., "TRITA research on a specific kinase inhibitor," "TRITA research on a novel biomaterial for tissue engineering").

-

The specific engineering problem you wish to address. For example, are you looking to apply this research to "optimizing drug delivery systems," "developing a new diagnostic assay," or "improving the efficacy of a specific therapeutic"?

Once you provide a more focused topic, I can conduct the necessary research to gather the quantitative data, experimental protocols, and signaling pathway information required to generate the detailed Application Note and Protocol, including the specified tables and Graphviz diagrams.

Mastering the KTH TRITA Series: A Researcher's Guide to Targeted Literature Discovery

For researchers, scientists, and drug development professionals navigating the extensive body of work from the KTH Royal Institute of Technology, the TRITA series of publications offers a wealth of valuable data. This series, encompassing doctoral theses, licentiate theses, student theses, and technical reports, is a critical resource for in-depth scientific and technical information. However, accessing this information requires a targeted approach within the KTH publication database, DiVA. This guide provides a detailed methodology for effectively searching for TRITA publications to support your research and development endeavors.

Understanding the TRITA Series and the DiVA Portal

The TRITA series is not a searchable portal itself, but rather a collection of publications archived within the KTH DiVA (Digitala Vetenskapliga Arkivet - Digital Scientific Archive) portal. Therefore, the search methodology centers on utilizing the DiVA portal's functionalities to pinpoint relevant TRITA documents. A key aspect of this is understanding the structure of TRITA identifiers, which are assigned based on the KTH school and the type of publication.

Each school at KTH has its own set of TRITA series designations. For instance, the School of Engineering Sciences in Chemistry, Biotechnology and Health (CBH) uses TRITA-CBH-FOU for doctoral and licentiate theses. Familiarity with these identifiers is crucial for precise searches.

Experimental Protocol: Searching for TRITA Publications in DiVA

This protocol outlines a systematic approach to identifying and retrieving TRITA publications relevant to drug development and related fields.

Objective: To efficiently locate and access specific TRITA publications within the KTH DiVA portal.

Materials:

-

A computer with internet access

-

Web browser

Procedure:

-

Navigate to the KTH DiVA Portal: Access the advanced search page for research publications within the KTH DiVA portal.

-

Formulate a Search Strategy:

-

Keyword Selection: Identify primary and secondary keywords relevant to your research topic. For drug development, these could include terms like "drug delivery," "biomaterials," "cancer therapy," "pharmacokinetics," "molecular modeling," etc.

-

Boolean Operators: Utilize Boolean operators (AND, OR, NOT) to refine your search.

-

AND: Narrows the search to include all specified terms (e.g., "drug delivery" AND "nanoparticles").

-

OR: Broadens the search to include at least one of the specified terms (e.g., "cancer therapy" OR "oncology").

-

NOT: Excludes results containing a specific term.

-

-

Phrase Searching: Use quotation marks to search for exact phrases (e.g., "controlled release").

-

-

Utilize Advanced Search Fields:

-

Title, Abstract, Keywords: Enter your primary keywords in these fields for a broad search.

-

Year: To limit your search to a specific timeframe, enter the desired year or range of years.

-

-

Targeting TRITA Publications:

-

Locate the "Series" filter on the advanced search page.

-

Enter the specific TRITA series identifier relevant to your area of interest. Refer to the table below for a list of TRITA series identifiers for each KTH school. This is the most critical step for specifically targeting TRITA publications.

-

-

Refine and Filter Results:

-

After executing the initial search, use the filtering options on the results page to further narrow down the publications.

-

Full Text: Select the "Only documents with full text in DiVA" option to access immediately available publications.

-

Publication Type: Filter by "Doctoral thesis," "Licentiate thesis," or "Article in journal" as needed.

-

Organisation: If you are interested in research from a specific department or research group, use the "Organisation" filter.

-

-

Review and Export Results:

-

Examine the search results for relevance. The title, author, and abstract will provide a good overview of the publication's content.

-

Click on a publication title to view the full record, including the abstract and a link to the full-text PDF, if available.

-

Use the export function to save bibliographic information in various formats for your reference management software.

-

Data Presentation: KTH School TRITA Series Identifiers

The following table summarizes the TRITA series identifiers for each school at KTH. This information is essential for targeted searches within the DiVA portal.[1][2]

| KTH School | Doctoral/Licentiate Theses | Student Theses | Reports |

| ABE - Architecture and the Built Environment | TRITA-ABE-DLT | TRITA-ABE-MBT | TRITA-ABE-RPT |

| CBH - School of Engineering Sciences in Chemistry, Biotechnology and Health | TRITA-CBH-FOU | TRITA-CBH-GRU | TRITA-CBH-RAP |

| EECS - School of Electrical Engineering and Computer Science | TRITA-EECS-AVL | TRITA-EECS-EX | TRITA-EECS-RP |

| ITM - School of Industrial Engineering and Management | Contact School | Contact School | Contact School |

| SCI - School of Engineering Sciences | TRITA-SCI-FOU | Contact School | Contact School |

Note: For some series, it is recommended to contact the respective school for the correct identifier.

Visualization of the Search Workflow

The following diagram illustrates the logical workflow for searching the KTH TRITA portal (via DiVA).

References

Mismatch Identified Between Report Series and Your Field of Interest

Initial searches for "TRITA-TEC-RR" reports have revealed a primary focus on transportation, railway systems, and logistics. This subject matter does not align with the requested content for researchers, scientists, and drug development professionals interested in signaling pathways and experimental protocols in life sciences.

The "TRITA-TEC-RR" report series originates from KTH Royal Institute of Technology and, based on extensive searches, consistently covers topics such as:

-

Railway capacity and infrastructure

-

Freight demand forecasting

-

Economic evaluations of intermodal terminals

-

Satellite gradiometry for gravity field recovery

These topics are not relevant to the specified audience and their interest in drug development and related biological sciences.

However, further investigation has identified other report series from KTH that are dedicated to biotechnology and chemical engineering, which may contain information pertinent to your request. These series include:

-

TRITA-BIO-Report: Focusing on biotechnology.

-

TRITA-CHE-Report: Focusing on chemical engineering, which can include topics related to drug analysis and biomaterials.

For example, reports with titles such as "Combinatorial Protein Engineering Of Affibody Molecules..." (TRITA-BIO-Report) and "LDI-MS strategies for analysis of polymer degradation products, additives and drugs" (TRITA-CHE-Report) have been identified. These are more likely to contain the type of data and experimental methodologies you require.

Recommendation:

To ensure the created Application Notes and Protocols are relevant and valuable to your target audience, it is proposed to pivot from the "TRITA-TEC-RR" series to the more appropriate "TRITA-BIO-Report" and "TRITA-CHE-Report" series.

Please advise if you would like to proceed with this new focus. Upon confirmation, a detailed analysis of relevant reports from these series will be initiated to extract the necessary data and create the detailed Application Notes and Protocols as originally requested.

Navigating Access to Restricted TRITA Publications: A Researcher's Guide

For researchers, scientists, and professionals in drug development, accessing specific academic publications is a critical step in advancing their work. This guide provides detailed protocols for accessing restricted papers within the TRITA series, the official publication series of the KTH Royal Institute of Technology in Stockholm, Sweden.

TRITA publications, which include doctoral and licentiate theses, student theses, and research reports, are integral to the dissemination of research from this leading technical university.[1] While KTH encourages open access publishing through its digital repository, DiVA, some publications may have restricted access due to copyright agreements or other limitations.[2][3]

Understanding Access Levels for TRITA Papers

Access to TRITA publications primarily falls into two categories: Open Access and Restricted Access. The KTH policy urges researchers to make their work openly available, but restrictions can occur.[3]

| Access Level | Description | Primary Access Method |

| Open Access | The full text of the publication is freely available to the public for download from the DiVA portal. | Direct download from the KTH DiVA portal. |

| Restricted Access | The full text is not publicly available for immediate download. Access may be granted upon request or through specific services. | Request through the DiVA portal, Interlibrary Loan, or direct contact with the author/department. |

Protocols for Accessing Restricted TRITA Publications

Researchers encountering a restricted TRITA paper have several avenues to request access. The appropriate method will depend on the nature of the restriction and the user's affiliation.

Protocol 1: Requesting Access Through the DiVA Portal

Many restricted publications in KTH's digital repositories, including DiVA and the KTH Data Repository, offer a built-in access request feature.[4] This is the most direct method for requesting a digital copy.

Experimental Protocol:

-

Navigate to the DiVA Portal: Access the KTH DiVA portal at kth.diva-portal.org.

-

Locate the Publication: Use the search function to find the specific TRITA publication of interest.

-

Identify Access Status: The publication's record will indicate its access level. For restricted items, a direct download link will be absent.

-

Initiate Access Request: Look for a "Request Access" or similar button or link. This will typically open a request form.[4]

-

Complete the Request Form:

-

Provide your full name and email address.

-

State your institutional affiliation and your reason for requesting the publication. Be specific about how it relates to your research.

-

Agree to the terms, which will include sharing your contact information with the record owner.[4]

-

-

Submit and Verify: Submit the form and verify your email address by clicking the link in the confirmation email. The request will then be sent to the publication's owner for approval.[4]

Protocol 2: Interlibrary Loan (ILL)

If a digital copy cannot be obtained directly, researchers can request a physical or digital copy through their institution's library via the Interlibrary Loan service. The KTH Library provides ILL services for its collections.[5]

Experimental Protocol:

-

Contact Your Institutional Library: Initiate an Interlibrary Loan request through your own university or company library.

-

Provide Publication Details: Supply your library with the full bibliographic information for the TRITA paper, including the author, title, TRITA series number, and year of publication.

-

Library-to-Library Transaction: Your library will contact the KTH Library to request a loan of the material.

-

Delivery: The KTH Library may provide a digital or physical copy to your library, which will then make it available to you. Note that fees may apply for requests from outside the Nordic countries and for article requests.[5]

Protocol 3: Direct Contact with the Author or Department

In some cases, directly contacting the author or the affiliated KTH school or department can be an effective way to obtain a copy of a restricted paper.

Experimental Protocol:

-

Identify Author and Department: The DiVA record for the publication will list the author(s) and their KTH school affiliation (e.g., ABE, EECS, SCI, CBH, ITM).[6]

-

Locate Contact Information: Search the KTH website (www.kth.se/en) for the author's current contact information or the general contact for the relevant school or department.

-

Draft a Professional Request: Compose a concise and professional email explaining who you are, your research interests, and why you are requesting their specific publication.

-

Send the Request: Send the email and await a response. Researchers are often willing to share their work with colleagues in the field.

Visualizing the Access Workflow

The following diagrams illustrate the decision-making process and workflows for accessing TRITA publications.

Caption: Workflow for accessing TRITA publications.

Caption: Protocol for requesting access via the DiVA portal.

References

Utilizing TRITA-001 Datasets for Advancing Oncology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing the TRITA-001 dataset to foster new research in oncology. The TRITA-001 dataset encompasses a rich collection of clinical and multi-omics data from a hypothetical Phase II clinical trial of the novel drug Tritinib in patients with advanced non-small cell lung cancer (NSCLC). This document outlines the structure of the dataset, provides detailed protocols for key analytical approaches, and presents visualizations of relevant biological pathways to facilitate hypothesis generation and novel discoveries.

While the specific "TRITA" dataset as requested could not be located in publicly available resources, this document serves as a detailed template, using a representative hypothetical dataset, to guide researchers in the utilization of complex clinical trial data for drug development and associated scientific research.

The TRITA-001 Dataset

The TRITA-001 dataset is a simulated collection of data from a clinical trial investigating the efficacy and safety of Tritinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) with a specific mutation. The dataset is designed to be a comprehensive resource for researchers to explore mechanisms of drug response and resistance.

1.1. Data Presentation

The dataset is organized into three main components, summarized in the tables below for clarity and ease of comparison.

Table 1: Patient Demographics and Clinical Characteristics

| Parameter | Value |

| Number of Patients | 150 |

| Age (Median, Range) | 65 (42-85) |

| Gender (% Female) | 58% |

| Histology (% Adenocarcinoma) | 75% |

| ECOG Performance Status 0-1 (%) | 88% |

| Smoking History (% Former/Current) | 62% |

Table 2: Treatment Exposure and Clinical Endpoints

| Parameter | Value |

| Treatment Arm | Tritinib Monotherapy |

| Dosage | 100 mg, once daily |

| Median Treatment Duration (Weeks) | 32 |

| Objective Response Rate (ORR) | 62% |

| Median Progression-Free Survival (PFS) | 9.5 months |

| Median Overall Survival (OS) | 21.2 months |

Table 3: Integrated Multi-Omics Data Availability

| Data Type | Samples Available (N) | Description |

| Whole Exome Sequencing (WES) | 120 (Tumor-Normal) | Germline and somatic single nucleotide variants (SNVs) and indels. |

| RNA-Sequencing (RNA-Seq) | 100 (Tumor) | Gene expression profiles (TPM values). |

| Proteomics (Mass Spectrometry) | 80 (Tumor) | Protein abundance data. |

| Phosphoproteomics | 60 (Tumor) | Post-translational modification profiles. |

Experimental Protocols

Detailed methodologies for key experiments that could be performed using the TRITA-001 dataset are provided below. These protocols are intended to serve as a starting point for researchers.

2.1. Protocol for Identifying Biomarkers of Response to Tritinib

-

Data Stratification: Divide the patient cohort into "Responders" (achieving Complete or Partial Response) and "Non-Responders" (with Stable or Progressive Disease) based on the Objective Response Rate data.

-

Genomic Analysis (WES):

-

Perform differential gene mutation analysis between Responders and Non-Responders to identify somatic mutations associated with treatment sensitivity or resistance.

-

Utilize tools like MutSigCV to identify significantly mutated genes in each cohort.

-

-

Transcriptomic Analysis (RNA-Seq):

-

Conduct differential gene expression analysis (e.g., using DESeq2 or edgeR) to identify genes and pathways upregulated or downregulated in Responders versus Non-Responders.

-

Perform Gene Set Enrichment Analysis (GSEA) to identify enriched biological pathways.

-

-

Integration and Validation:

-

Integrate findings from genomic and transcriptomic analyses to build a multi-modal biomarker signature.

-

Validate the predictive power of the biomarker signature using cross-validation techniques within the dataset.

-

2.2. Protocol for Elucidating Mechanisms of Acquired Resistance

-

Sample Selection: Identify patients who initially responded to Tritinib but later developed progressive disease. If available, utilize longitudinal samples (e.g., pre-treatment and post-progression biopsies).

-

Comparative Multi-Omics Analysis:

-

WES: Compare post-progression tumor exomes to pre-treatment samples to identify new somatic mutations that may confer resistance (e.g., secondary EGFR mutations, mutations in bypass signaling pathways).

-

RNA-Seq: Analyze changes in gene expression profiles between pre-treatment and post-progression samples to identify upregulated bypass signaling pathways (e.g., MET, AXL).

-

Phosphoproteomics: Compare phosphoproteomic profiles to identify signaling pathways that are hyperactivated upon disease progression.

-

-

Pathway Analysis:

-

Map the identified genetic and expression changes onto known signaling pathways to construct a model of resistance.

-

Use this model to propose combination therapies that could overcome the observed resistance mechanisms.

-

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.

3.1. Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of Tritinib.

3.2. Experimental Workflow Diagram

Caption: Workflow for biomarker discovery using the TRITA-001 dataset.

3.3. Logical Relationship Diagram

Caption: Logical relationships of potential acquired resistance mechanisms.

Application Notes & Protocols: Finding Specific Authors in the TRITA Series

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on how to locate publications by specific authors within the TRITA series, the official publication series of the KTH Royal Institute of Technology. All publications within this series are indexed and accessible through the DiVA portal, a digital scientific archive.

Introduction to the TRITA Series and DiVA Portal

The TRITA series encompasses a wide range of academic publications from the KTH Royal Institute of Technology, including doctoral and licentiate theses, student theses, and research reports.[1] The acronym TRITA stands for "Transactions of the Royal Institute of Technology + A".[1][2] To ensure broad accessibility and dissemination of research, all publications in the TRITA series are registered and made available electronically through the DiVA portal.[2] DiVA is a comprehensive database that provides access to research publications and student theses from numerous universities and research institutions.

Protocols for Finding Specific Authors

There are two primary methods for searching for authors within the TRITA series in the DiVA portal: a simple search and an advanced search.

Protocol 1: Simple Search

The simple search is a quick method to find an author's publications if you have their full name.

Experimental Protocol:

-

Navigate to the KTH DiVA portal website.

-

Locate the main search bar on the homepage.

-

Enter the full name of the author you are searching for in the search bar. It is recommended to enclose the name in quotation marks for a more precise search (e.g., "John Doe").

-

To specifically narrow the search to the TRITA series, you can add "TRITA" to your search query (e.g., "John Doe" AND "TRITA").

-

Press the "Search" button to execute the query.

-

The search results page will display a list of publications. You can further refine the results using the filtering options on the left-hand side of the page.

Protocol 2: Advanced Search

The advanced search provides more granular control over your search parameters and is recommended for more complex queries or when the simple search yields too many irrelevant results.

Experimental Protocol:

-

Navigate to the KTH DiVA portal website.

-

Click on the "Advanced search" link, which is typically located near the simple search bar.[3]

-

Within the advanced search interface, you will find several fields to input your search criteria.

-

Author Field: Enter the last name and first name of the author in the designated "Author" fields. The system may suggest names as you type.[1]

-

Series Field: To restrict the search to the TRITA series, locate the "Series" field. You can either type "TRITA" into the field or browse a list of available series.

-

Additional Filters: You can further refine your search by specifying a date range, publication type (e.g., doctoral thesis, article), or keywords.

-

Click the "Search" button to view the results.

Data Presentation

The following table summarizes the key search parameters available in the DiVA portal for finding authors in the TRITA series.

| Search Parameter | Simple Search | Advanced Search | Description |

| Author Name | Yes | Yes | Search by the author's full or partial name. |

| Series Name | Yes (as a keyword) | Yes | Specifically filter for publications within the TRITA series. |

| Publication Type | No | Yes | Filter by the type of publication (e.g., thesis, report). |

| Date Range | No | Yes | Narrow the search to a specific period. |

| Keywords | Yes | Yes | Search for specific terms in the title, abstract, or keywords. |

| Boolean Operators | Yes (AND, OR, NOT) | Yes | Combine or exclude search terms for more precise results.[1] |

Mandatory Visualization

The following diagrams illustrate the logical workflows for finding a specific author in the TRITA series using both the simple and advanced search methods.

References

Mastering DiVA TRITA: Advanced Search Techniques for Researchers

Application Notes and Protocols for Effective Literature Discovery

For researchers, scientists, and professionals in drug development, the ability to conduct precise and comprehensive literature searches is paramount. The DiVA (Digitala Vetenskapliga Arkivet) portal, particularly the TRITA series from KTH Royal Institute of Technology, is a vital resource for academic and scientific publications. This guide provides detailed application notes and experimental protocols for leveraging the advanced search functionalities within DiVA, enabling users to move beyond simple keyword searches and execute highly targeted queries.

Foundational Concepts: Simple vs. Advanced Search